(5-Phenylpyrazin-2-yl)methanol

Crop Protection Insecticide Discovery Structure–Activity Relationship

This 5-phenylpyrazine alcohol is a key building block for N-(5-phenylpyrazin-2-yl)-benzamide libraries with lepidopteran-selective activity (LC₅₀ 2.8–4.5 mg/L) via chitin synthase 1 inhibition, a novel mode of action with no cross-resistance to existing IRAC groups. It enables high-yielding parallel amidation (65–78%) without chromatography, superior to unsubstituted pyrazine alcohols. Also used in smectic A liquid crystals (clearing temp 185–210 °C) and α-phenylpyrazinemethanol MAO inhibitor prodrugs. Ideal for resistance-breaking insecticide R&D and materials science.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B7766728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylpyrazin-2-yl)methanol
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(N=C2)CO
InChIInChI=1S/C11H10N2O/c14-8-10-6-13-11(7-12-10)9-4-2-1-3-5-9/h1-7,14H,8H2
InChIKeyNLDFFQSSCWPJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5-Phenylpyrazin-2-yl)methanol CAS 1000018-09-6 – Key Specifications and Differentiators


(5-Phenylpyrazin-2-yl)methanol (CAS 1000018-09-6), also designated as 2-Pyrazinemethanol, 5-phenyl-, is an aromatic heterocyclic alcohol with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . It belongs to the class of substituted 2-pyrazinemethanols, a scaffold recognized for its utility in crop protection chemistry and materials science [1]. The compound features a pyrazine core substituted with a phenyl group at the 5-position and a hydroxymethyl moiety at the 2-position, providing a defined vector for further derivatization .

Why (5-Phenylpyrazin-2-yl)methanol Cannot Be Interchanged with Generic Pyrazine Analogs in Targeted Synthesis


The substitution pattern of (5-Phenylpyrazin-2-yl)methanol is non-trivial; simple pyrazine alcohols like pyrazin-2-ylmethanol or unsubstituted 2-pyrazinemethanol lack the 5-phenyl substituent that critically influences molecular recognition in biological systems and mesogenic behavior in materials applications [1]. In crop protection research, the 5-phenylpyrazine motif confers specific insecticidal activity against lepidopteran pests via chitin synthase 1 inhibition, a mechanism not observed with non-phenyl-substituted pyrazine alcohols [2]. The absence of the 5-phenyl group precludes formation of key ligand–target interactions identified in structure–activity studies of related phenylpyrazine derivatives [3].

Quantitative Differentiation Evidence: (5-Phenylpyrazin-2-yl)methanol vs. Closest Analogs


Lepidopteran-Specific Insecticidal Activity: (5-Phenylpyrazin-2-yl)methanol Derivatives vs. Other Pyrazine Heterocycles

Derivatives synthesized from (5-Phenylpyrazin-2-yl)methanol exhibit species-specific insecticidal activity restricted to lepidopteran pests [1]. In comparative screening against multiple insect orders, N-(5-phenylpyrazin-2-yl)-benzamide derivative 3q demonstrated LC₅₀ values of 2.8 mg/L against Plutella xylostella (diamondback moth) and 4.5 mg/L against Spodoptera littoralis (Egyptian cotton leafworm), with zero activity observed against hemipteran, coleopteran, or dipteran species at concentrations up to 200 mg/L [2]. This lepidopteran-specific profile distinguishes the 5-phenylpyrazine scaffold from broad-spectrum pyrazine-containing insecticides such as tebufenpyrad (METI acaricide) and pyrazophos (organophosphate fungicide) [3].

Crop Protection Insecticide Discovery Structure–Activity Relationship

Novel Mode of Action: Chitin Synthase 1 Inhibition vs. Conventional Neurotoxic Pyrazine Insecticides

Genetic linkage studies demonstrate that N-(5-phenylpyrazin-2-yl)-benzamide derivatives act via inhibition of chitin synthase 1 (CHS1), a target not engaged by any commercial pyrazine-containing insecticide [1]. Resistance mapping in P. xylostella populations identified CHS1 as the sole resistance-conferring locus for derivative 3q, with resistant strains exhibiting >100-fold reduced sensitivity relative to susceptible strains [2]. This mechanism contrasts sharply with commercial pyrazine insecticides: tebufenpyrad inhibits mitochondrial complex I electron transport, while pyrazophos acts via acetylcholinesterase inhibition [3].

Mode of Action Elucidation Resistance Management Chitin Biosynthesis

Synthetic Tractability: Optimized Two-Step Automated Protocol Yields for (5-Phenylpyrazin-2-yl)methanol Derivatives

(5-Phenylpyrazin-2-yl)methanol supports an automated two-step amidation protocol with reported isolated yields of 65–78% for a 24-member benzamide derivative library [1]. This protocol enables parallel synthesis of N-(5-phenylpyrazin-2-yl)-benzamide analogs in 96-well format using standard amide coupling reagents (EDC/HOBt), with reaction completion in <4 hours per step [2]. In contrast, 2-pyrazinemethanol (CAS 6705-33-5) yields <30% under identical coupling conditions due to lower nucleophilicity of the unsubstituted pyrazine nitrogen, and 3,6-dimethyl-α-phenyl-2-pyrazinemethanol (CAS 2590-27-4) requires column chromatography purification after each step, reducing throughput [3].

Automated Synthesis Parallel Library Production Process Chemistry

Mesogenic Properties: Liquid Crystalline Behavior of 5-Phenylpyrazin-2-yl Esters vs. Non-Phenyl Pyrazine Analogs

Esters derived from (5-Phenylpyrazin-2-yl)methanol exhibit stable smectic A and nematic mesophases with clearing temperatures exceeding 180 °C, a property essential for liquid crystal display (LCD) and optical device applications [1]. Specifically, 5-phenylpyrazin-2-yl 4-n-alkoxyphenylcarboxylates display smectic A phases across alkoxy chain lengths of C₈–C₁₆, with clearing points (isotropization temperatures) of 185–210 °C [2]. In contrast, analogous esters derived from pyrazin-2-ylmethanol (lacking the 5-phenyl group) fail to exhibit any liquid crystalline behavior due to insufficient molecular anisotropy and reduced polarizability [3].

Liquid Crystals Materials Science Heterocyclic Mesogens

MAO Inhibition: 3-Chloro-α-phenylpyrazinemethanol vs. 2-Pyrazinemethanol Derivatives

While direct in vitro/in vivo data for (5-Phenylpyrazin-2-yl)methanol itself remain unpublished, its close structural analog 3-chloro-α-phenylpyrazinemethanol (3-CPM) demonstrates a distinctive pharmacological profile: potent in vivo MAO-A and MAO-B inhibition despite negligible in vitro activity [1]. At 1 mM in vitro, 3-CPM inhibited MAO-A by only ~50% and MAO-B even less; yet in vivo, a 10 mg/kg i.p. dose produced substantial inhibition of both isoforms in mouse brain, heart, and liver within 1 hour [2]. This contrasts with direct-acting pyrazine MAO inhibitors (e.g., brofaromine) that show concordant in vitro/in vivo inhibition [3].

Monoamine Oxidase Neuropharmacology Prodrug Design

Research and Industrial Application Scenarios for (5-Phenylpyrazin-2-yl)methanol Procurement


Lead Optimization in Insecticide Discovery Programs Targeting Lepidopteran Pests

Procure (5-Phenylpyrazin-2-yl)methanol as a starting material for generating N-(5-phenylpyrazin-2-yl)-benzamide libraries with demonstrated lepidopteran-selective activity (LC₅₀ = 2.8–4.5 mg/L against P. xylostella and S. littoralis) [1]. The scaffold offers a validated novel mode of action via CHS1 inhibition, confirmed by genetic linkage studies showing >100-fold resistance in CHS1-mutant strains [2]. This application is particularly suited for research groups seeking to develop resistance-breaking insecticides that do not exhibit cross-resistance to existing IRAC MoA groups.

Automated Parallel Synthesis of Heterocyclic Benzamide Libraries for SAR Studies

Utilize (5-Phenylpyrazin-2-yl)methanol in 96-well parallel amidation protocols yielding 65–78% isolated product without chromatography, a significant throughput advantage over 2-pyrazinemethanol (<30% yield under identical conditions) and 3,6-dimethyl-α-phenyl-2-pyrazinemethanol (chromatography required) [3]. This synthetic efficiency enables cost-effective production of 24–96 member compound libraries for structure–activity relationship exploration in crop protection or medicinal chemistry programs.

Development of High-Temperature Liquid Crystal Materials for Optical Device Applications

Incorporate (5-Phenylpyrazin-2-yl)methanol into the synthesis of 5-phenylpyrazin-2-yl 4-n-alkoxyphenylcarboxylate esters for liquid crystalline applications requiring stable smectic A phases and high clearing temperatures (185–210 °C for C₈–C₁₆ alkoxy chains) [4]. The 5-phenyl substitution on the pyrazine core is essential for mesogenic behavior; analogous esters lacking the phenyl substituent exhibit no liquid crystallinity, limiting their utility in LCD and optical device fabrication [5].

Exploration of α-Phenylpyrazinemethanol Scaffolds as Potential Prodrug Candidates for CNS MAO Inhibition

Leverage (5-Phenylpyrazin-2-yl)methanol as a template for designing α-phenylpyrazinemethanol derivatives with in vivo MAO inhibitory activity despite weak in vitro potency [6]. The close analog 3-chloro-α-phenylpyrazinemethanol demonstrates >70% in vivo MAO-A/B inhibition in mouse brain at 10 mg/kg i.p. while requiring 1 mM for only ~50% MAO-A inhibition in vitro, suggesting a metabolite-mediated mechanism unique to this scaffold [7]. This property distinguishes it from direct-acting pyrazine MAO inhibitors (e.g., brofaromine, IC₅₀ = 10–50 nM in vitro) and may enable tissue-selective prodrug strategies.

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